Furostan

Description

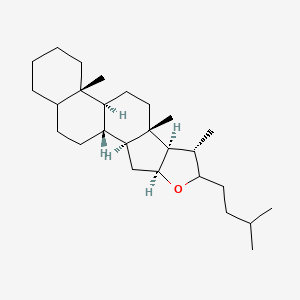

Structure

2D Structure

3D Structure

Properties

CAS No. |

34783-87-4 |

|---|---|

Molecular Formula |

C27H46O |

Molecular Weight |

386.7 g/mol |

IUPAC Name |

(1R,2S,4S,7S,8R,9S,12S,13S)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane |

InChI |

InChI=1S/C27H46O/c1-17(2)9-12-23-18(3)25-24(28-23)16-22-20-11-10-19-8-6-7-14-26(19,4)21(20)13-15-27(22,25)5/h17-25H,6-16H2,1-5H3/t18-,19?,20-,21+,22+,23?,24+,25+,26+,27+/m1/s1 |

InChI Key |

CTYOUOHIEXEYAW-ACOCQKODSA-N |

SMILES |

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCCC5)C)C)OC1CCC(C)C |

Canonical SMILES |

CC1C(OC2C1C3(CCC4C(C3C2)CCC5C4(CCCC5)C)C)CCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Furostan Skeleton: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the basic chemical structure of the Furostan skeleton, a core component of a significant class of steroidal saponins (B1172615). This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the this compound scaffold, its physicochemical properties, experimental protocols for its study, and its biological significance.

Core Chemical Structure and Isomerism

The this compound skeleton is a tetracyclic triterpenoid (B12794562) structure, fundamentally a C27 cholestane (B1235564) derivative. Its defining feature is a five-membered tetrahydrofuran (B95107) ring (Ring E) fused to a six-membered tetrahydropyran (B127337) ring (Ring F), which is opened in its native form, distinguishing it from the related Spirostan skeleton. This open F-ring typically possesses a hydroxyl group at the C-26 position, which is often glycosylated. The stereochemistry at various chiral centers, particularly at C-22 and C-25, gives rise to different isomers with distinct biological activities.

The relationship between the this compound and Spirostan skeletons is a critical aspect of their chemistry. Furostanol glycosides can be considered biological precursors to Spirostanol (B12661974) glycosides. The enzymatic or acidic hydrolysis of the sugar moiety at C-26 of a Furostanol glycoside can lead to an intramolecular cyclization to form the more stable Spirostan structure.

Physicochemical Properties of Representative Furostanol Glycosides

The physicochemical properties of Furostanol glycosides are crucial for their isolation, characterization, and pharmacological evaluation. These properties can vary significantly depending on the nature and number of sugar moieties attached to the aglycone. The following table summarizes key data for some well-characterized Furostanol and related Spirostanol saponins.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D | Reference |

| Protodioscin | C51H84O22 | 1049.21 | - | - | [1] |

| Dioscin | C45H72O16 | 869.05 | 294-296 | -115° (c=0.373, ethanol) | [2] |

| Unnamed Furostanol Saponin 1 | C33H52O15 | 688.75 | - | -60.7° (c=0.94, CH3OH) | [3] |

| Diosgenin (Aglycone) | C27H42O3 | 414.62 | 206-212 | - | [] |

Experimental Protocols

Isolation and Purification of Furostanol Saponins from Tribulus terrestris

This protocol outlines a general procedure for the extraction and purification of Furostanol saponins, which are abundant in the medicinal plant Tribulus terrestris.

1. Extraction:

-

Air-dried and powdered plant material (e.g., fruits or aerial parts) is extracted exhaustively with 70% ethanol (B145695) at room temperature.

-

The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.

-

The Furostanol saponins are typically enriched in the n-butanol fraction.

3. Chromatographic Purification:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol (B129727) in water.

-

Fractions containing saponins (as determined by thin-layer chromatography, TLC) are pooled and further purified by repeated column chromatography on silica (B1680970) gel and/or reversed-phase C18 columns.

-

Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC).

Structural Elucidation by Spectroscopic Methods

The unambiguous determination of the chemical structure of Furostanol glycosides relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1. Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the saponin.

-

Tandem Mass Spectrometry (MS/MS) provides information on the sugar sequence. Fragmentation patterns typically show sequential losses of sugar residues from the glycosidic chains.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of protons, including characteristic signals for anomeric protons of the sugar units and methyl groups of the aglycone.

-

¹³C NMR: Reveals the number of carbon atoms and provides information about the chemical environment of each carbon, helping to identify the aglycone type and the nature of the sugar moieties.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for establishing the connectivity within the aglycone and the sugar chains, as well as the linkage points between the sugars and between the sugar chains and the aglycone.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for determining the linkages between sugar units and to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is used to determine the stereochemistry of the glycosidic linkages and the aglycone.

-

Biological Activities and Signaling Pathways

Furostanol saponins exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. One of the key signaling pathways modulated by certain Furostanol saponins is the AMP-activated protein kinase (AMPK) pathway.

AMPK is a central regulator of cellular energy homeostasis. Its activation initiates a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP and inhibiting anabolic pathways that consume ATP.

Some Furostanol saponins have been shown to activate AMPK, leading to downstream effects such as increased glucose uptake and fatty acid oxidation. This mechanism underlies the potential of these compounds in the management of metabolic disorders like type 2 diabetes.

Beyond the AMPK pathway, Furostanol saponins have been reported to exert their biological effects through various other mechanisms, including:

-

Induction of Apoptosis in Cancer Cells: By modulating the expression of pro- and anti-apoptotic proteins.

-

Anti-inflammatory Effects: Through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[5]

-

Immunomodulatory Activity: By influencing the function of immune cells.

The diverse biological activities of Furostanol saponins make them promising lead compounds for the development of new therapeutic agents for a wide range of diseases. Further research into their mechanisms of action will continue to unveil their full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dioscin | 19057-60-4 [chemicalbook.com]

- 3. New Polyhydroxylated Furostanol Saponins with Inhibitory Action against NO Production from Tupistra chinensis Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Furostan and Spirostan Core Structures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural differences between furostan and spirostan (B1235563) saponins (B1172615). It includes a detailed comparison of their physicochemical and biological properties, outlines experimental protocols for their study, and visualizes key biochemical pathways.

Core Structural Differences: this compound vs. Spirostan

Steroidal saponins are a diverse class of natural products characterized by a steroidal aglycone linked to one or more sugar moieties. The this compound and spirostan skeletons represent two of the most common aglycone core structures. The fundamental difference lies in the arrangement of the F-ring.

Furostanol Saponins: These compounds possess a pentacyclic ABCDE ring system with an open F-ring, which exists as a hemiketal. A key characteristic is the presence of a hydroxyl group at the C-22 position and a glycosidic linkage typically at the C-26 hydroxyl group.

Spirostanol (B12661974) Saponins: In contrast, spirostanol saponins have a hexacyclic ABCDEF-ring system. The F-ring is closed, forming a spiroketal structure. This spiroketal is formed by the intramolecular cyclization of the C-22 hydroxyl group and the C-26 hydroxyl group of the corresponding furostanol precursor.

The biosynthetic relationship between these two core structures is a key aspect of their chemistry. Furostanol saponins are the biosynthetic precursors to spirostanol saponins.[1][2] This conversion involves the enzymatic hydrolysis of the glucose unit at C-26 of the furostanol, followed by spontaneous cyclization to form the thermodynamically more stable spirostanol structure.[1][2][3]

Comparative Data of Furostanol and Spirostanol Saponins

The structural differences between this compound and spirostan saponins lead to variations in their physicochemical properties and biological activities.

Physicochemical Properties

| Property | Furostanol Saponins | Spirostanol Saponins |

| Polarity | Generally more polar due to the open F-ring and additional sugar moiety at C-26. | Generally less polar due to the more compact spiroketal structure. |

| Solubility | Higher solubility in polar solvents like water and methanol (B129727). | Lower solubility in polar solvents, more soluble in less polar organic solvents. |

| Stability | Less stable; can be converted to spirostanols under acidic conditions or by enzymatic action. | More stable due to the thermodynamically favored spiroketal ring. |

Spectroscopic Data Comparison

The structural differences are clearly reflected in their NMR and Mass Spectrometry data.

| Spectroscopic Feature | Furostanol Saponins | Spirostanol Saponins | Reference |

| 13C NMR (C-22) | ~ δ 110 ppm (hemiketal) | ~ δ 109 ppm (spiroketal) | [4][5] |

| 1H NMR (H2-26) | Two distinct signals for the geminal protons. | Two distinct signals for the geminal protons, but with different chemical shifts compared to furostanols. | [4] |

| Mass Spectrometry | Often show a neutral loss of the C-26 glucose moiety. | Fragmentation pattern is dominated by cleavage of the spiroketal ring system. | [4] |

Biological Activity: A Comparative Example

A study comparing the cytotoxic activities of a furostanol saponin and a spirostanol saponin isolated from Smilax scobinicaulis against human cancer cell lines provides a direct comparison of their biological potency.[6]

| Compound | Core Structure | Cell Line | IC50 (µM) |

| Compound 1 | Furostanol | Hela | 18.79 ± 1.12 |

| SMMC-7221 | 28.57 ± 1.57 | ||

| Compound 7 | Spirostanol | Hela | 9.73 ± 1.64 |

| SMMC-7221 | 21.54 ± 1.64 |

These results suggest that for this particular pair of compounds, the spirostanol saponin exhibits stronger cytotoxic activity than its furostanol counterpart against the tested cell lines.[6]

Experimental Protocols

Extraction and Isolation of Steroidal Saponins

A general procedure for the extraction and isolation of both furostanol and spirostanol saponins from plant material is as follows:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent, most commonly an aqueous ethanol (B145695) or methanol solution (e.g., 70% ethanol), at room temperature or under reflux.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponins are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol extract is subjected to column chromatography on silica (B1680970) gel or other stationary phases like reversed-phase C18. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol-water) is used to separate the different saponin fractions.

-

Purification: Further purification of the isolated fractions is achieved by repeated column chromatography or by using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.

Structural Characterization

The structures of the purified saponins are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (1H and 13C): Provides initial information about the types of protons and carbons present in the molecule.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule, determining the stereochemistry, and identifying the sugar moieties and their linkage points to the aglycone.[4][5]

-

Signaling Pathways and Biological Activities

Furostanol and spirostanol saponins exhibit a wide range of biological activities, making them promising candidates for drug development.

Anti-inflammatory Activity of Furostanol Saponins

Several furostanol saponins have demonstrated significant anti-inflammatory properties. For instance, certain furostanol saponins isolated from Smilax china have been shown to inhibit the expression of tumor necrosis factor-alpha (TNF-α) mRNA in lipopolysaccharide (LPS)-induced RAW264.7 cells.[7] This suggests that their anti-inflammatory mechanism may involve the modulation of pro-inflammatory cytokine production at the transcriptional level.

Apoptosis-Inducing Activity of Spirostanol Saponins

Many spirostanol saponins have been reported to induce apoptosis in various cancer cell lines. The underlying mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.

Conclusion

The distinct structural features of this compound and spirostan saponins, primarily the open versus closed F-ring, have a profound impact on their chemical properties and biological activities. Furostanols, being the biosynthetic precursors, are generally more polar and less stable than the corresponding spirostanols. These differences are critical considerations for researchers in natural product chemistry and drug development. The diverse pharmacological effects of both classes of compounds, including anti-inflammatory and cytotoxic activities, highlight their potential as lead structures for the development of new therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these fascinating molecules is warranted to fully exploit their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Steroidal saponin profiles and their key genes for synthesis and regulation in Asparagus officinalis L. by joint analysis of metabolomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Four New Furostanol Saponins from the Rhizomes and Roots of Smilax scobinicaulis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory furostanol saponins from the rhizomes of Smilax china L - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources of Furostanol Saponins

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Furostanol saponins (B1172615) represent a significant class of steroidal saponins characterized by an open E-ring in their aglycone structure.[1] These glycosylated compounds are secondary metabolites found in a variety of plant species and have garnered considerable attention within the scientific and pharmaceutical communities. Their diverse pharmacological activities, including but not limited to anti-diabetic, cardiovascular, and cytotoxic effects, make them promising candidates for drug discovery and development.[2][3][4][5] This technical guide provides an in-depth overview of the primary natural sources of furostanol saponins, detailed experimental protocols for their extraction and isolation, quantitative data on their prevalence, and an examination of their known biological signaling pathways.

Principal Natural Sources of Furostanol Saponins

Furostanol saponins are distributed across various plant families. The primary genera known to be rich in these compounds include Trigonella, Tribulus, Asparagus, Dioscorea, and Smilax. The specific plant part containing the highest concentration of these saponins can vary, from seeds and rhizomes to aerial parts.

Key Plant Sources:

-

Trigonella foenum-graecum (Fenugreek): The seeds of this annual herb are a major source of furostanolic saponins, with protodioscin (B192190) being a key bioactive component.[6][7][8]

-

Tribulus terrestris (Puncture Vine): The fruits and aerial parts of this plant are well-known for their high content of various furostanol saponins, which are often credited for the plant's medicinal properties.[4][5][9][10][11][12]

-

Asparagus species: Several species within this genus, including A. racemosus and the common edible asparagus, contain these saponins, particularly in the roots and shoots.[2][13]

-

Dioscorea species (Yams): Many species of yam are traditional sources of steroidal saponins, including those of the furostanol class.[4][14]

-

Smilax species: The rhizomes and roots of plants like Smilax scobinicaulis have been shown to contain novel furostanol saponins.[15]

-

Allium macrostemon: The bulbs of this plant are a source of furostanol saponins with demonstrated antiplatelet activity.[3]

-

Chlorophytum borivilianum (Safed Musli): The tubers and peels of this medicinal plant have been confirmed to contain both furostanol and spirostanol (B12661974) saponins.[16][17]

-

Tupistra chinensis: The rhizomes of this plant yield polyhydroxylated furostanol saponins with anti-inflammatory properties.[18]

Quantitative Data on Furostanol Saponin (B1150181) Content

The concentration of furostanol saponins can vary significantly based on the plant species, part used, geographical origin, and extraction method. The following table summarizes available quantitative data from the cited literature.

| Plant Species | Plant Part | Compound/Extract Type | Reported Concentration/Yield | Citation |

| Trigonella foenum-graecum | Seeds | High-purity Furostanolic Saponins | >70% | [6] |

| Trigonella foenum-graecum | Seeds | Protodioscin in extract | >30% | [6] |

| Tribulus terrestris | Herb | Sum of Furostanol Glycosides | Minimum of 0.4% | [19] |

| Tribulus terrestris | N/A | Dry Extract "Tribulus" | At least 45% Furostanol Saponins | [9] |

| Dioscorea species | Powders | Total Saponins | 37.36 to 129.97 mg/g | [14] |

| Chlorophytum borivilianum | Peel | Crude Saponins (Methanol Extract) | Highest yield among parts tested | [16][17] |

| Chlorophytum borivilianum | Tuber | Crude Saponins (Water Extract) | Lowest yield among parts tested | [16][17] |

Experimental Protocols: Extraction and Isolation

The extraction and isolation of furostanol saponins is a multi-step process involving solvent extraction, partitioning, and various chromatographic techniques.

General Experimental Workflow

The general procedure involves drying and powdering the plant material, followed by extraction with a polar solvent like ethanol (B145695) or methanol. The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on polarity. Final purification is typically achieved through multiple rounds of column chromatography.

Caption: General workflow for furostanol saponin isolation.

Detailed Methodologies

Protocol 1: From Smilax scobinicaulis Rhizomes and Roots [15]

-

Extraction: Air-dried, powdered rhizomes and roots (62 kg) were extracted three times with 70% ethanol (EtOH) at room temperature for 48 hours.

-

Partitioning: The concentrated extract was suspended in water (H₂O) and partitioned successively with petroleum ether (PE), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Initial Chromatography: The n-BuOH soluble extract (1792 g) was subjected to D101 macroporous adsorption resin column chromatography and eluted with 30%, 50%, and 70% EtOH.

-

Silica Gel Chromatography: The 50% EtOH fraction (600 g) was subjected to silica gel column chromatography using a stepwise gradient of EtOAc–MeOH–H₂O (from 15:1:0.5 to 3:1:0.5).

-

Further Purification: Sub-fractions were further purified using Sephadex LH-20 column chromatography and semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure compounds.

Protocol 2: From Trigonella foenum-graecum (Fenugreek) Seeds [6]

-

Powdering: The natural plant material is powdered.

-

First Extraction: A primary extraction is performed. The patent describes this as a commercially viable process carried out at a neutral pH and temperatures below 80°C.

-

Chromatographic Purification: The extract undergoes ion-exchange chromatography for purification.

-

Second Extraction: A second extraction is carried out using a novel composite solvent.

-

Drying: The final product is dried under defined conditions to yield a high-purity (>70%) furostanolic saponin extract.

Protocol 3: From Tribulus terrestris [9]

-

Extraction & Cleanup: An initial extract is prepared, diluted with water, and treated sequentially with chloroform (B151607) and ethyl acetate to remove lipid-like and low-polarity substances.

-

Saponin Extraction: Furostanol saponins are extracted from the purified aqueous solution using a four-fold extraction with n-butanol.

-

Drying: The butanol extract is concentrated, dissolved in water, and residual butanol is removed. The final aqueous solution of saponins is spray-dried to obtain the "Dry extract Tribulus."

Biological Activity and Signaling Pathways

Furostanol saponins exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-Diabetic Activity via AMPK Pathway

Furostanol saponins isolated from Asparagus racemosus, specifically furoasparoside E, have demonstrated hypoglycemic potential by promoting GLUT4 translocation to the cell membrane. This action is mediated by the AMP-activated protein kinase (AMPK) signaling pathway in L6-GLUT4myc myotubes.[2] Activation of AMPK is a key mechanism for improving glucose uptake in muscle cells.

Caption: AMPK-dependent pathway for glucose uptake.

Antiplatelet Aggregation via PI3K/Akt Pathway

Furostanol saponins from Allium macrostemon Bunge bulbs (FSAMB) have been shown to inhibit ADP-induced platelet aggregation.[3] The mechanism involves the inhibition of the PI3K/Akt signaling pathway. Platelet activation by ADP leads to the activation of PI3K, which in turn phosphorylates and activates Akt. FSAMB dose-dependently inhibits this phosphorylation of Akt, thereby reducing platelet aggregation and thrombosis.[3]

Caption: Inhibition of PI3K/Akt pathway by FSAMB.

Cytotoxic Activity and Other Pathways

-

NF-κB Signaling: Aqueous extracts of Tribulus terrestris have been observed to induce apoptosis in liver cancer cells by down-regulating NF-κB signaling.[5]

-

Direct Cytotoxicity: Novel furostanol saponins from Smilax scobinicaulis demonstrated direct cytotoxic activity against human cervical carcinoma (Hela) and hepatocellular carcinoma (SMMC-7221) cell lines.[15]

Conclusion and Future Perspectives

The plant kingdom offers a rich and diverse repository of furostanol saponins with significant therapeutic potential. Plants such as Trigonella foenum-graecum, Tribulus terrestris, and Asparagus racemosus are particularly prominent sources. While extraction and purification protocols are well-established, there is a need for standardization to ensure consistent yields and purity for clinical research. The elucidation of their mechanisms of action, particularly their influence on critical signaling pathways like AMPK and PI3K/Akt, opens new avenues for the development of targeted therapies for metabolic disorders, cardiovascular diseases, and oncology. Future research should focus on clinical trials to validate the preclinical findings, exploration of synergistic effects with other compounds, and the investigation of novel plant sources to expand the library of these promising bioactive molecules.

References

- 1. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furostanol saponins from Asparagus racemosus as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Furostanol Saponins from Allium Macrostemon Bunge Bulbs on Platelet Aggregation Rate and PI3K/Akt Pathway in the Rat Model of Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. researchgate.net [researchgate.net]

- 6. US20100160616A1 - Novel process for the extraction of furostanolic saponins from fenugreek seeds - Google Patents [patents.google.com]

- 7. qherb.net [qherb.net]

- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 9. cyberleninka.ru [cyberleninka.ru]

- 10. mdpi.com [mdpi.com]

- 11. A novel furostanol saponin from Tribulus terrestris of Bulgarian origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Four New Furostanol Saponins from the Rhizomes and Roots of Smilax scobinicaulis and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpbs.net [ijpbs.net]

- 17. researchgate.net [researchgate.net]

- 18. New Polyhydroxylated Furostanol Saponins with Inhibitory Action against NO Production from Tupistra chinensis Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and quantitative analysis of furostanol glycosides in caltrop [pharmacia.pensoft.net]

The Furostanol Glycoside Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furostanol glycosides are a class of steroidal saponins (B1172615) found in a variety of plant species, including commercially important medicinal plants such as Dioscorea spp. (yam), Trigonella foenum-graecum (fenugreek), and various Solanum species. These compounds are precursors to the more widely known spirostanol (B12661974) glycosides, such as diosgenin, which is a vital starting material for the synthesis of steroidal drugs. The biosynthesis of furostanol glycosides is a complex process, originating from the isoprenoid pathway and involving a series of enzymatic modifications. Understanding this pathway is crucial for the metabolic engineering of plants to enhance the production of these valuable bioactive compounds. This guide provides an in-depth overview of the furostanol glycoside biosynthesis pathway, including key enzymes, intermediates, regulatory mechanisms, and experimental methodologies.

Core Biosynthesis Pathway

The biosynthesis of furostanol glycosides can be broadly divided into three main stages:

-

Isoprenoid Precursor Biosynthesis: Like all terpenoids, the pathway begins with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for this: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1]

-

Cholesterol Biosynthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), two molecules of which are then joined to form squalene. Squalene is epoxidized to 2,3-oxidosqualene (B107256), which is the last common precursor for the biosynthesis of all sterols and triterpenoids. In plants, 2,3-oxidosqualene is primarily cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol. A series of subsequent enzymatic reactions, including demethylation, isomerization, and reduction, convert cycloartenol into cholesterol.[2][3] A key enzyme in this conversion is sterol side chain reductase 2 (SSR2) , which is involved in the reduction of the sterol side chain.[4][5]

-

Conversion of Cholesterol to Furostanol Glycosides: Cholesterol serves as the direct precursor for the formation of furostanol glycosides. This part of the pathway involves a series of oxidation and glycosylation reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs) , respectively.[1][6] The specific CYPs involved hydroxylate the cholesterol backbone at various positions, and UGTs then attach sugar moieties to these hydroxyl groups.

-

Conversion to Spirostanol Glycosides: Furostanol glycosides are often intermediates that can be further converted into spirostanol glycosides through the enzymatic removal of a glucose moiety at the C-26 position. This reaction is catalyzed by furostanol glycoside 26-O-β-glucosidase (F26G) .[1][7]

Quantitative Data

The following tables summarize available quantitative data for key enzymes and metabolites in the furostanol glycoside biosynthesis pathway.

Table 1: Kinetic Parameters of Furostanol Glycoside 26-O-β-glucosidase (Torvosidase) from Solanum torvum [1]

| Substrate | Km (mM) |

| Torvoside A | 0.063 |

| Torvoside H | 0.068 |

| p-Nitrophenyl-β-glucoside | 1.03 |

| 4-Methylumbelliferyl-β-glucoside | 0.78 |

Table 2: Effect of Methyl Jasmonate (MeJA) on Diosgenin Content and Gene Expression in Trigonella foenum-graecum Seedlings [8][9]

| Variety | MeJA Concentration | Diosgenin Content (% dry weight) | HMG Expression (fold change) | STRL Expression (fold change) |

| Gujarat Methi-2 | Control | 0.5 - 0.9 | 1.0 | 1.0 |

| 0.01% | 1.1 - 1.8 | 3.2 | 22.2 | |

| Kasuri-2 | Control | 0.5 - 0.9 | 1.0 | 1.0 |

| 0.01% | 1.1 - 1.8 | 25.4 | 28.4 |

HMG: 3-hydroxy-3-methylglutaryl-CoA reductase; STRL: sterol-3-β-glucosyl transferase

Regulatory Signaling Pathways

The biosynthesis of furostanol glycosides is tightly regulated by various signaling pathways, primarily those involving the phytohormones jasmonate and ethylene. These signaling molecules act as elicitors, often induced by biotic and abiotic stresses, leading to the upregulation of biosynthetic genes.

Jasmonate Signaling Pathway

The jasmonate signaling pathway plays a central role in regulating the expression of genes involved in secondary metabolism, including the furostanol biosynthesis pathway. The binding of jasmonoyl-isoleucine (JA-Ile) to the COI1 receptor leads to the degradation of JAZ repressor proteins. This derepresses transcription factors (TFs) such as MYC2, which can then activate the expression of biosynthetic genes.

Ethylene Signaling Pathway

Ethylene signaling also contributes to the regulation of terpenoid biosynthesis. Ethylene is perceived by membrane-bound receptors, which in the absence of ethylene, activate CTR1, a negative regulator of the pathway. Ethylene binding inactivates the receptors and CTR1, allowing the downstream component EIN2 to be processed and its C-terminal end to translocate to the nucleus. There, it stabilizes transcription factors like EIN3, which in turn can activate the expression of target genes, including those in the furostanol biosynthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of furostanol biosynthesis.

Heterologous Expression and Purification of a Plant Cytochrome P450 in Pichia pastoris

This protocol is adapted from standard methods for expressing plant CYPs in the methylotrophic yeast Pichia pastoris.

a. Vector Construction:

-

Amplify the full-length coding sequence of the target CYP gene from plant cDNA using PCR with primers containing appropriate restriction sites (e.g., EcoRI and XbaI).

-

Digest both the PCR product and the P. pastoris expression vector (e.g., pPICZ A) with the corresponding restriction enzymes.

-

Ligate the digested CYP insert into the linearized vector.

-

Transform the ligation product into E. coli for plasmid amplification and sequence verification.

b. Pichia pastoris Transformation:

-

Linearize the recombinant plasmid (e.g., pPICZ A-CYP) with a restriction enzyme that cuts within the AOX1 promoter region (e.g., PmeI) to facilitate homologous recombination into the yeast genome.

-

Prepare competent P. pastoris cells (e.g., strain X-33) using the lithium chloride method.

-

Transform the linearized plasmid into the competent yeast cells via electroporation.

-

Plate the transformed cells on YPDS plates containing Zeocin (e.g., 100 µg/mL) for selection of positive transformants.

c. Expression and Microsome Isolation:

-

Inoculate a single colony of a positive transformant into 25 mL of BMGY medium and grow at 30°C with shaking (250 rpm) for 16-18 hours until the OD600 reaches 2-6.

-

Harvest the cells by centrifugation and resuspend in BMMY medium (containing 0.5% methanol) to an OD600 of 1.0 to induce protein expression.

-

Continue to grow the culture for 48-72 hours, adding methanol (B129727) to a final concentration of 0.5% every 24 hours to maintain induction.

-

Harvest the cells by centrifugation, wash with breaking buffer, and resuspend in the same buffer.

-

Lyse the cells using glass beads and vortexing.

-

Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer for enzyme assays.

Virus-Induced Gene Silencing (VIGS) in Solanum lycopersicum (Tomato)

This protocol describes a method for transiently silencing a target gene in tomato using a Tobacco Rattle Virus (TRV)-based VIGS system.

a. VIGS Vector Construction:

-

Select a 200-400 bp fragment of the target gene's coding sequence.

-

Amplify this fragment by PCR from tomato cDNA.

-

Clone the PCR fragment into the TRV2 VIGS vector.

-

Transform the resulting TRV2-gene construct and the TRV1 vector separately into Agrobacterium tumefaciens strain GV3101.

b. Agroinfiltration:

-

Grow separate cultures of A. tumefaciens carrying TRV1 and TRV2-gene constructs overnight in LB medium with appropriate antibiotics.

-

Pellet the bacteria and resuspend in infiltration buffer (10 mM MgCl2, 10 mM MES pH 5.6, 200 µM acetosyringone) to an OD600 of 1.0.

-

Mix the TRV1 and TRV2-gene cultures in a 1:1 ratio.

-

Infiltrate the Agrobacterium mixture into the cotyledons or young leaves of 2-3 week old tomato seedlings using a needleless syringe.

c. Analysis of Gene Silencing:

-

Grow the infiltrated plants for 2-3 weeks.

-

Observe for any visible phenotypes.

-

Harvest tissue from silenced and control plants (infiltrated with empty TRV2 vector).

-

Extract RNA and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene.

-

Perform metabolite analysis (e.g., LC-MS) to assess the effect of gene silencing on the furostanol glycoside profile.

Furostanol Glycoside Extraction and LC-MS Analysis

This protocol outlines a general procedure for the extraction and analysis of furostanol glycosides from plant material.

a. Extraction:

-

Freeze-dry and grind the plant tissue to a fine powder.

-

Extract a known amount of the powdered tissue (e.g., 100 mg) with 80% methanol by sonication or shaking at room temperature.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of 50% methanol for LC-MS analysis.

b. LC-MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes. For targeted analysis, use multiple reaction monitoring (MRM) with precursor-product ion pairs specific to the furostanol glycosides of interest. For untargeted analysis, acquire full scan data and fragment ions using data-dependent acquisition.

-

Quantification: Prepare a calibration curve using authentic standards of the furostanol glycosides to be quantified.

Conclusion

The biosynthesis of furostanol glycosides is a complex and highly regulated pathway that is of significant interest to researchers in plant science and drug development. This guide has provided a comprehensive overview of the core biosynthetic pathway, the key enzymes involved, and the regulatory signaling networks that control the production of these valuable compounds. The inclusion of quantitative data and detailed experimental protocols offers a valuable resource for scientists working to understand and manipulate this important metabolic pathway. Further research into the specificities of the cytochrome P450 enzymes and the transcriptional regulation of the entire pathway will undoubtedly open up new avenues for the enhanced production of furostanol glycosides and their downstream products in engineered plant systems.

References

- 1. A rapid, simple, and highly efficient method for VIGS and in vitro-inoculation of plant virus by INABS applied to crops that develop axillary buds and can survive from cuttings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biology:Agroinfiltration - HandWiki [handwiki.org]

- 3. A procedure for the transient expression of genes by agroinfiltration above the permissive threshold to study temperature‐sensitive processes in plant–pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. researchgate.net [researchgate.net]

- 6. Cycloartenol synthase - Wikipedia [en.wikipedia.org]

- 7. Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Elicitation of Diosgenin Production in Trigonella foenum-graecum (Fenugreek) Seedlings by Methyl Jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Furostanol Glycosides in Tribulus terrestris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tribulus terrestris, a plant utilized for centuries in traditional medicine, has garnered significant scientific interest for its diverse pharmacological activities.[1] A key class of compounds contributing to its bioactivity is the steroidal saponins (B1172615), particularly furostanol glycosides.[2] These complex molecules have been the subject of extensive phytochemical investigation, leading to the discovery of numerous novel and known derivatives. This technical guide provides an in-depth overview of the discovery of furostanol glycosides in T. terrestris, detailing the experimental protocols for their isolation and characterization, presenting quantitative data, and visualizing the associated biological signaling pathways.

Quantitative Analysis of Furostanol Glycosides

Numerous studies have focused on isolating and quantifying furostanol glycosides from various parts of the Tribulus terrestris plant, primarily the fruits and roots. These investigations have revealed a rich and diverse profile of these steroidal saponins. The following table summarizes the key furostanol glycosides discovered, their molecular formulas, and the plant part from which they were isolated.

| Compound Name | Molecular Formula | Plant Part | Reference |

| From Fruits | |||

| Tribufurostanoside A | C₅₇H₉₄O₂₈ | Fruits | [3] |

| Tribufurostanoside B | C₅₇H₉₄O₂₈ | Fruits | [3] |

| Tribufurostanoside C | C₅₇H₉₂O₂₈ | Fruits | [3] |

| Tribufurostanoside D | C₅₇H₉₂O₂₈ | Fruits | [3] |

| Tribufurostanoside E | C₅₁H₈₂O₂₃ | Fruits | [3] |

| Unnamed | C₅₁H₈₂O₂₃ | Fruits | [4] |

| Tribufuroside I | C₅₇H₉₄O₂₉ | Fruits | [5] |

| Tribufuroside J | C₅₀H₈₂O₂₃ | Fruits | [5] |

| From Roots | |||

| Unnamed | C₅₆H₉₁O₂₈ | Roots | [1] |

| Chloromaloside E | Not Specified | Roots | [1] |

| Terestrinin B | Not Specified | Roots | [1] |

| Terestroside A | Not Specified | Roots | [1] |

| Polianthoside D | Not Specified | Roots | [1] |

| From Whole Plant | |||

| Terrestrinin J-T (11 new compounds) | Various | Whole Plant | Not Specified |

Experimental Protocols

The isolation and identification of furostanol glycosides from Tribulus terrestris involve a multi-step process encompassing extraction, fractionation, and purification, followed by structural elucidation using advanced spectroscopic techniques.

Extraction of Crude Saponins

This protocol outlines the general procedure for obtaining a crude saponin (B1150181) extract from the plant material.

Workflow for Crude Saponin Extraction

Caption: Workflow for the extraction of crude saponins from Tribulus terrestris.

Methodology:

-

Plant Material Preparation: The dried fruits (or other plant parts) of T. terrestris are crushed into a coarse powder.[4]

-

Extraction: The powdered material is extracted with 60% aqueous ethanol at a temperature of 70-80°C. This process is typically repeated three times to ensure exhaustive extraction.[4]

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, yielding an aqueous solution.[4]

-

Macroporous Resin Chromatography: The aqueous solution is subjected to chromatography on a D101 macroporous resin column. The column is first washed with water to remove polar impurities.[4]

-

Elution: The saponins are then eluted from the resin with 70% ethanol.[4]

-

Decolorization: The 70% ethanol eluate can be passed through a neutral resin column to remove pigments.[4]

-

Final Concentration: The resulting ethanol solution is evaporated to dryness to yield the crude saponin extract.[4]

Isolation and Purification of Furostanol Glycosides

The crude saponin extract is a complex mixture that requires further separation and purification to isolate individual furostanol glycosides.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of furostanol glycosides.

Methodology:

-

Size Exclusion Chromatography: The crude saponin extract is first fractionated using Sephadex LH-20 column chromatography with methanol (B129727) as the mobile phase. This separates the compounds based on their molecular size.[1]

-

Silica Gel Column Chromatography: The enriched fractions from the Sephadex column are then subjected to silica gel column chromatography. A common solvent system used for elution is a mixture of chloroform, methanol, and water (e.g., 26:14:3 v/v/v).[1]

-

Further Purification (if necessary): Depending on the complexity of the fractions, further purification steps such as preparative High-Performance Liquid Chromatography (HPLC) may be employed to obtain pure compounds.

Structural Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of modern spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and molecular formula of the compound.[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the proton and carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule, including the sugar sequence and the linkage points of the sugar moieties to the aglycone.[1]

-

Signaling Pathways

Furostanol glycosides from Tribulus terrestris have been shown to exhibit various biological activities, notably the inhibition of nitric oxide (NO) production and anti-inflammatory effects.

Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide Production

Several furostanol glycosides from T. terrestris have demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.[3] This suggests an anti-inflammatory potential by modulating the NO signaling pathway.

Logical Relationship for NO Production Inhibition

Caption: Furostanol glycosides may inhibit LPS-induced NO production by downregulating iNOS expression.

The pro-inflammatory stimulus, LPS, binds to Toll-like Receptor 4 (TLR4) on macrophages, activating downstream signaling cascades such as the NF-κB pathway. This leads to the upregulation of the enzyme inducible nitric oxide synthase (iNOS), which in turn catalyzes the production of large amounts of NO, a key inflammatory mediator. The inhibitory activity of furostanol glycosides suggests they may interfere with this pathway, potentially by inhibiting the expression or activity of iNOS.

Modulation of Inflammatory Cytokine and Enzyme Pathways

Furostanol glycosides from other plant sources have been shown to exert anti-inflammatory effects by modulating the production of inflammatory cytokines and the activity of enzymes involved in the inflammatory cascade. While specific pathways for T. terrestris furostanol glycosides are still under detailed investigation, the general mechanisms likely involve the regulation of key inflammatory mediators.

Potential Anti-inflammatory Signaling Pathways

Caption: Potential anti-inflammatory mechanisms of furostanol glycosides.

Studies on furostanol saponins from other species have demonstrated their ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, while promoting the expression of anti-inflammatory cytokines such as IL-10.[6][7] Furthermore, they have been identified as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[8]

Conclusion

The discovery of a diverse array of furostanol glycosides in Tribulus terrestris underscores the plant's potential as a source of novel therapeutic agents. The detailed experimental protocols provided in this guide offer a framework for the continued exploration and isolation of these complex phytochemicals. Furthermore, the elucidation of their interactions with key signaling pathways, particularly those involved in inflammation and nitric oxide modulation, opens new avenues for drug development. Future research should focus on detailed structure-activity relationship studies and in-vivo efficacy models to fully realize the therapeutic potential of these natural compounds.

References

- 1. science.org.ge [science.org.ge]

- 2. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Five New Furostanol Glycosides from the Fruits of Tribulus terrestris with NO Production Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Two new furostanol saponins from Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New furostanol saponins with anti-inflammatory and cytotoxic activities from the rhizomes of Smilax davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory furostanol saponins from the rhizomes of Smilax china L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Promise of Furostanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furostanol derivatives, a class of steroidal saponins (B1172615), are naturally occurring compounds found in a variety of plant species, including those from the Dioscorea, Tribulus, and Smilax genera. These molecules are characterized by a furostan skeleton, a tetracyclic triterpenoid (B12794562) structure. In recent years, furostanol derivatives have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the pharmacological potential of furostanol derivatives, with a focus on their anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties. We will delve into the experimental evidence supporting these activities, detail the methodologies used for their evaluation, and explore the underlying molecular mechanisms and signaling pathways.

Pharmacological Activities of Furostanol Derivatives

Furostanol derivatives have demonstrated a broad spectrum of biological effects, making them promising candidates for the development of novel therapeutics. The following sections summarize the key pharmacological activities supported by scientific evidence.

Anticancer Activity

A growing body of evidence suggests that furostanol derivatives possess significant anticancer properties, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity:

| Furostanol Derivative | Cancer Cell Line | Assay | IC50 / Activity | Reference(s) |

| Methyl Protodioscin | DU145 (Prostate Cancer) | MTT Assay | ~4 µM (48h) | [1] |

| Methyl Protodioscin | RM-1 (Prostate Cancer) | MTT Assay | ~6 µM (48h) | [1] |

| Methyl Protodioscin | A549 (Lung Cancer) | MTT Assay | 20 µM (24h) | [2] |

| Methyl Protodioscin | MG-63 (Osteosarcoma) | Cell Growth Assay | 8 µM (suppressed growth) | [3] |

| Davidianoside F | MCF-7 (Breast Cancer) | Not Specified | 10.2 µM | [4] |

| Davidianoside F | HeLa (Cervical Cancer) | Not Specified | 4.3 µM | [4] |

| Furostanol Glycoside (from Smilax aspera) | Human Lung Carcinoma | MTT Assay | 32.98 - 94.53 µM | [5] |

| Glauco-chinaoside A | SGC-7901 (Gastric Cancer) | Not Specified | 2.7 µM | [6] |

| Glauco-chinaoside B | SGC-7901 (Gastric Cancer) | Not Specified | 11.5 µM | [6] |

| Glauco-chinaoside E | SGC-7901 (Gastric Cancer) | Not Specified | 6.8 µM | [6] |

| Furostanol Saponins (from Tupistra chinensis) | A549 (Lung Cancer) | Not Specified | 6.6 - 29.1 µM | [7] |

Signaling Pathways in Anticancer Activity:

Several signaling pathways have been identified as targets for the anticancer effects of furostanol derivatives. Notably, Methyl Protodioscin has been shown to modulate the MAPK and caspase-dependent pathways to induce apoptosis in cancer cells.[3] Protodioscin has also been found to regulate the MAPK and PI3K/Akt/mTOR signaling pathways in bladder cancer cells.[8][9]

Anti-inflammatory Activity

Furostanol derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This activity is often mediated through the modulation of signaling pathways like NF-κB.

Quantitative Data on Anti-inflammatory Activity:

| Furostanol Derivative/Extract | Cell Line / Model | Target | IC50 / Inhibition | Reference(s) |

| Tribufurostanosides A-E | RAW 264.7 | NO Production | 14.2 - 64.7 µM | [10] |

| Furostanol Saponins (from Tupistra chinensis) | RAW 264.7 | NO Production | 15.7 - 46.2 µM | [2] |

| Chongrenosides A, D, F & Compound 11 (from Smilax china) | RAW 264.7 | TNF-α mRNA | 67-93% inhibition at 10 µM | [11] |

| Davidianosides C, E, G (from Smilax davidiana) | RAW 264.7 | IL-1β Production | Modest Suppression | [4] |

| Furostanol Saponins (from Tupistra chinensis) | Rat Macrophages | NO Production | Marked inhibition at 40 µg/mL | [12] |

Signaling Pathways in Anti-inflammatory Activity:

The anti-inflammatory effects of furostanol derivatives are often linked to the inhibition of the NF-κB signaling pathway. For instance, dioscin (B1662501), a related steroidal saponin, has been shown to inhibit the NF-κB pathway, thereby reducing the expression of adhesion molecules and inflammatory cytokines.[11][13]

Antidiabetic Activity

Certain furostanol derivatives have shown potential as antidiabetic agents by inhibiting key enzymes involved in carbohydrate metabolism, such as α-glucosidase and aldose reductase.

Quantitative Data on Antidiabetic Activity:

| Furostanol Derivative | Target Enzyme | Assay | IC50 | Reference(s) |

| Furostanol Saponin (from Balanites aegyptiaca) | α-Glucosidase | In vitro enzyme inhibition | 3.12 ± 0.17 µg/mL | [9] |

| Furostanol Saponin (from Balanites aegyptiaca) | Aldose Reductase | In vitro enzyme inhibition | 1.04 ± 0.02 µg/mL | [9] |

| Funlioside B | α-Glucosidase | In vitro enzyme inhibition | Potent inhibitor | [14] |

Antimicrobial Activity

While research in this area is less extensive, some furostanol derivatives have exhibited antimicrobial activity against a range of pathogens, including bacteria and fungi.

Quantitative Data on Antimicrobial Activity:

| Furostanol Derivative/Extract | Microorganism | MIC | Reference(s) |

| Furostanol Saponins (from Capsicum annuum) | Yeasts | Higher activity than against fungi | [2] |

| Dioscin (Spirostanol Saponin) | Candida albicans, C. glabrata, C. tropicalis | 12.5 - 25 µg/mL | [15] |

| Ethanolic extract of Dioscorea bulbifera peel | Escherichia coli, Klebsiella pneumoniae, Serratia liquefaciens, Bacillus cereus, Citrobacter freundii | 125 µg/ml | [16] |

| Methanolic extract of Smilax glabra | Candida albicans | 0.146 mM | [10] |

| Methanolic extract of Smilax glabra | Staphylococcus aureus | 0.205 - 0.303 mM | [10] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the pharmacological potential of furostanol derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the furostanol derivative in a complete culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Nitric Oxide (NO) Production Inhibitory Assay (Griess Assay)

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages. NO is unstable and quickly oxidizes to nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-). The Griess reagent converts nitrite into a stable colored azo compound, which can be quantified spectrophotometrically.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the furostanol derivative for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

α-Glucosidase Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. Inhibition of this enzyme can help control postprandial hyperglycemia. The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is cleaved by α-glucosidase to release p-nitrophenol, a yellow-colored product.

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the furostanol derivative at various concentrations and α-glucosidase enzyme solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Substrate Addition: Initiate the reaction by adding the pNPG substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.[11]

Antimicrobial Susceptibility Test (Broth Microdilution Method)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: Prepare serial twofold dilutions of the furostanol derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1]

Conclusion and Future Directions

Furostanol derivatives represent a promising class of natural products with a wide array of pharmacological activities. Their demonstrated efficacy in preclinical models for cancer, inflammation, and diabetes highlights their potential for the development of novel therapeutic agents. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways, provides a strong foundation for further drug discovery and development efforts.

Future research should focus on several key areas:

-

Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of furostanol derivatives should be synthesized or isolated and screened to establish clear SARs for each pharmacological activity.

-

In-depth Mechanistic Studies: Further investigation into the molecular targets and signaling pathways modulated by different furostanol derivatives is crucial for understanding their therapeutic potential and for identifying potential biomarkers for their activity.

-

Preclinical and Clinical Evaluation: Promising furostanol derivatives should be advanced into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles. Ultimately, well-designed clinical trials will be necessary to translate these preclinical findings into tangible benefits for human health.

-

Exploration of Synergistic Effects: Investigating the potential synergistic effects of furostanol derivatives with existing drugs could lead to the development of more effective combination therapies.

References

- 1. Dioscin inhibits ischemic stroke‑induced inflammation through inhibition of the TLR4/MyD88/NF‑κB signaling pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of dioscin ameliorating renal fibrosis through NF‑κB signaling pathway‑mediated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dioscin attenuates Gd-IgA1 overproduction by inhibiting the IL-6-JAK2/STAT3 signaling axis in IgA nephropathy | springermedizin.de [springermedizin.de]

- 5. Novel furostanol saponins from the bulbs of Allium macrostemon B. and their bioactivity on [Ca2+]i increase induced by KCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Constituents from the Rhizomes of Smilax glabra and Their Antimicrobial Activity [mdpi.com]

- 9. Potent anti-inflammatory effect of dioscin mediated by suppression of TNF-α-induced VCAM-1, ICAM-1and EL expression via the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimycotic spirostanol saponins from Solanum hispidum leaves and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Furostanol Saponins from the Bulbs of Welsh Onion, Allium fistulosum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of anti-tumour effects of Paris polyphylla saponins via ROS: molecular mechanisms and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Saponins from the Maya Medicinal Plant Cestrum schlechtendahlii G. Don (Solanaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protodioscin - LKT Labs [lktlabs.com]

- 16. Steroidal Saponins from the Genus Smilax and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Furostanol Compounds in Traditional Chinese Medicine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Furostanol saponins (B1172615), a significant class of steroidal glycosides, are pivotal bioactive constituents in a multitude of plants utilized in Traditional Chinese Medicine (TCM). These compounds are characterized by a furostan skeleton, a five-membered tetrahydrofuran (B95107) ring (ring E) which is open in their native form, distinguishing them from the more common spirostanol (B12661974) saponins. This structural feature is often associated with a diverse range of pharmacological activities, making them a subject of intense research for novel drug development. This guide provides a comprehensive overview of furostanol compounds in TCM, with a focus on their quantitative distribution, experimental methodologies for their study, and the signaling pathways through which they exert their therapeutic effects.

Data Presentation: Quantitative Analysis of Furostanol Saponins in Select TCM Herbs

The concentration of furostanol saponins can vary significantly based on the plant species, geographical origin, and the specific part of the plant utilized. The following tables summarize the quantitative data of key furostanol saponins in several important TCM herbs.

| Plant Species (TCM Name) | Plant Part | Furostanol Saponin (B1150181) | Concentration (% w/w) | Analytical Method | Reference |

| Tribulus terrestris (Jili) | Fruits | Protodioscin (B192190) | 0.317% (Western Ghat, India) | HPTLC | [1] |

| Fruits | Protodioscin | 0.546% (Crimea) | HPLC | [2] | |

| Fruits | Protodioscin | 0.338% (Western Siberia) | HPLC | [2] | |

| Aerial Parts | Protodioscin | Varies significantly by origin | HPLC-ELSD-ESI-MS | [3] | |

| Trigonella foenum-graecum (Huluba) | Seeds | Total Steroidal Saponins | 0.14% (Polish origin) | HPLC-ELSD-ESI-MS | [4] |

| Dioscorea species (Shanyao) | Tubers | Total Saponins | 3.74% - 12.99% | UHPLC-PDA-ELSD | [5] |

| Paris polyphylla (Chonglou) | Rhizome | Total Saponins | Not specified (qualitative) | HPLC-ESI-MS | [6][7] |

Note: The content of saponins can be influenced by harvesting time, processing methods, and storage conditions.

Experimental Protocols

A clear and reproducible methodology is paramount in natural product research. This section details key experimental protocols for the extraction, analysis, and biological evaluation of furostanol saponins.

Extraction and Isolation of Furostanol Saponins

A general workflow for the isolation of furostanol saponins from plant material is depicted below.

Figure 1: General workflow for the extraction and isolation of furostanol saponins.

Detailed Protocol for Extraction and Purification (Example: Tribulus terrestris) [4]

-

Extraction: The fresh whole plant of T. terrestris is refluxed with 70% aqueous ethanol.

-

Fractionation: The resulting extract is subjected to macroporous resin (e.g., SP825) column chromatography to obtain saponin-rich fractions.

-

Purification: These fractions are further separated using a combination of silica (B1680970) gel, MCI silica gel, ODS silica gel column chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure furostanol saponins.

Analytical Methods

a) High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the quantitative analysis of saponins which lack a strong UV chromophore.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detector: ELSD. The drift tube temperature and nebulizing gas flow rate should be optimized for the specific analytes.

-

Quantification: Based on a calibration curve of a reference standard (e.g., protodioscin).

b) Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

This high-resolution technique is powerful for the rapid identification and structural characterization of furostanol saponins in complex mixtures.

-

Chromatography: UPLC with a sub-2 µm particle column for high resolution and speed.

-

Ionization: Electrospray ionization (ESI), typically in both positive and negative ion modes.

-

Mass Analysis: QTOF-MS provides accurate mass measurements for elemental composition determination and MS/MS fragmentation patterns for structural elucidation.

Structural Elucidation: Acid Hydrolysis[8][9][10][11]

Acid hydrolysis is a crucial step in determining the aglycone and sugar moieties of saponins.

-

Hydrolysis: The purified saponin (a few milligrams) is dissolved in a solution of 2N CF3COOH (trifluoroacetic acid) or a mixture of HCl and ethanol and heated (e.g., at 95°C for several hours).

-

Aglycone Extraction: After cooling, the reaction mixture is extracted with an organic solvent (e.g., dichloromethane) to separate the aglycone.

-

Sugar Analysis: The aqueous layer containing the sugars is neutralized and analyzed by techniques such as gas chromatography (GC) after derivatization to identify the sugar components.

Biological Activity Assays

a) Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furostanol saponin for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

b) Anti-inflammatory Activity Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat them with different concentrations of the furostanol saponin for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the supernatant using ELISA kits.

-

Gene and Protein Expression: Analyze the expression levels of iNOS, COX-2, and other inflammatory markers using RT-qPCR and Western blotting.

-

c) Western Blot for Signaling Pathway Analysis (Example: AMPK Phosphorylation) [8][9][10][11][12]

-

Protein Extraction: Lyse the treated cells with a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding and then incubate with primary antibodies against the phosphorylated and total forms of the target protein (e.g., p-AMPK and total AMPK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways Modulated by Furostanol Saponins

Furostanol saponins exert their diverse pharmacological effects by modulating various intracellular signaling pathways.

AMPK Signaling Pathway (Hypoglycemic Effect)

Certain furostanol saponins have demonstrated hypoglycemic activity by activating the AMP-activated protein kinase (AMPK) pathway. Activated AMPK enhances glucose uptake and metabolism.

Figure 2: Furostanol saponin-mediated activation of the AMPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Some furostanol saponins have been shown to modulate this pathway, which is relevant to their effects in cardiovascular diseases and cancer.

Figure 3: Modulation of the PI3K/Akt signaling pathway by furostanol saponins.

NF-κB Signaling Pathway (Anti-inflammatory Effect)

The anti-inflammatory effects of many natural products, including saponins, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Figure 4: Inhibition of the NF-κB signaling pathway by furostanol saponins.

Apoptosis Signaling Pathways (Cytotoxic Effect)

The cytotoxic activity of certain furostanol saponins against cancer cells is often attributed to the induction of apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

Figure 5: Induction of apoptosis by furostanol saponins via intrinsic and extrinsic pathways.

Conclusion

Furostanol saponins from Traditional Chinese Medicine represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their varied pharmacological activities, including hypoglycemic, anti-inflammatory, and cytotoxic effects, are mediated through the modulation of key cellular signaling pathways. This technical guide provides a foundational framework for researchers and drug development professionals, summarizing the quantitative distribution of these compounds, detailing essential experimental protocols, and visualizing their mechanisms of action. A systematic approach, integrating modern analytical and pharmacological techniques with the wisdom of TCM, will be instrumental in unlocking the full potential of furostanol saponins for the development of novel therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Determination of protodioscin in tribulus terrestris by reversed-phase high-performance liquid chromatography | E3S Web of Conferences [e3s-conferences.org]

- 3. prosource.net [prosource.net]

- 4. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 5. graphviz.org [graphviz.org]

- 6. Qualitative and quantitative analysis of steroidal saponins in crude extracts from Paris polyphylla var. yunnanensis and P. polyphylla var. chinensis by high performance liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steroidal saponins from the rhizome of Paris polyphylla and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

Biological activity of Furostanol saponins from Asparagus racemosus

An In-depth Technical Guide to the Biological Activity of Furostanol Saponins (B1172615) from Asparagus racemosus

For Researchers, Scientists, and Drug Development Professionals

Abstract